Lauroyl coenzyme A lithium salt

Catalog No.
S1796857
CAS No.
190063-12-8
M.F
C33H57N7O17P3S.Li
M. Wt
955.77
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroyl coenzyme A lithium salt

CAS Number

190063-12-8

Product Name

Lauroyl coenzyme A lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

Molecular Formula

C33H57N7O17P3S.Li

Molecular Weight

955.77

InChI

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1

SMILES

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Substrate for Enzymes

  • FAM34A Proteins: Lauroyl-CoA acts as a substrate for FAM34A proteins, a family of enzymes involved in various cellular processes, including peroxisome biogenesis and mitochondrial function. Researchers use Lauroyl-CoA to study the activity and regulation of these enzymes, providing insights into their roles in cellular health and disease.

Investigating Lipid Metabolism

  • Fatty Acid Transport and Biosynthesis: Lauroyl-CoA is an intermediate in fatty acid metabolism. It plays a role in both the transport of fatty acids within cells and their subsequent biosynthesis into more complex molecules like triglycerides. By studying how Lauroyl-CoA interacts with enzymes involved in these processes, researchers can gain a better understanding of how cells regulate fat storage and utilization [].

Bioluminescent Reporter Assays

  • Firefly Luciferase: Lauroyl-CoA is a product of the enzyme firefly luciferase. This enzyme reaction is the basis for bioluminescent reporter assays, a technique used in cell and molecular biology research. By measuring the amount of Lauroyl-CoA produced, researchers can indirectly measure the activity of luciferase, which can be linked to various cellular processes [].

Lauroyl coenzyme A lithium salt, with the chemical formula C33H57LiN7O17P3SC_{33}H_{57}LiN_{7}O_{17}P_{3}S and a molecular weight of approximately 955.77 g/mol, is a derivative of coenzyme A. This compound plays a crucial role in lipid metabolism as it acts as an acyl carrier, specifically for lauric acid (C12). Lauroyl coenzyme A lithium salt is soluble in water at concentrations up to 50 mg/ml and is typically stored at -20 °C to maintain its stability . It is recognized for its involvement in fatty acid biosynthesis and transport, making it a significant molecule in biochemical research related to metabolism .

In fatty acid synthesis, Lauroyl-CoA Li donates its lauroyl group to growing fatty acid chains via enzymatic action. The CoA moiety is released and can be recycled to activate another fatty acid molecule []. This "carrier" function allows Lauroyl-CoA Li to participate in the stepwise addition of carbons to form longer fatty acids.

Lauroyl-CoA Li is likely not a major safety concern due to its limited commercial availability and intended use in research settings. However, as with any research chemical, standard laboratory safety practices like wearing gloves and eye protection should be followed [].

Lauroyl coenzyme A lithium salt participates in various enzymatic reactions within metabolic pathways. It serves as a substrate for enzymes such as acyl-CoA synthetases and fatty acyl-CoA desaturases, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. Notably, it is involved in reactions catalyzed by the FAM34A protein, which plays a role in lipid metabolism . Additionally, it can be utilized in assays to evaluate the activity of specific enzymes, such as the coenzyme A-dependent acyltransferase assay .

The biological activity of lauroyl coenzyme A lithium salt is primarily linked to its function in lipid metabolism. It acts as an acyl donor in various biosynthetic pathways, contributing to the synthesis of complex lipids and fatty acids. Furthermore, it has been identified as a substrate for firefly luciferase, indicating its role in bioluminescence assays and studies related to energy metabolism . The compound’s interaction with specific proteins also suggests potential regulatory roles in metabolic pathways.

Lauroyl coenzyme A lithium salt can be synthesized through several methods:

  • Acylation of Coenzyme A: The most common method involves the acylation of coenzyme A with lauric acid or its derivatives under controlled conditions to form lauroyl coenzyme A.
  • Chemical Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve the desired structure.
  • Enzymatic Synthesis: Utilizing enzymes such as fatty acyl-CoA synthetases can also yield lauroyl coenzyme A through biocatalytic processes that are more environmentally friendly .

Lauroyl coenzyme A lithium salt has diverse applications:

  • Biochemical Research: It is widely used as a molecular tool in studies of lipid metabolism and enzyme activity.
  • Assays: It serves as a substrate in various enzymatic assays, including those assessing fatty acid oxidation and biosynthesis pathways.
  • Pharmaceutical Development: Its role in metabolic pathways makes it a candidate for studying drug interactions and metabolic disorders .

Studies have shown that lauroyl coenzyme A lithium salt interacts with several proteins involved in lipid metabolism. For instance:

  • FAM34A Protein: Lauroyl coenzyme A serves as a substrate for this protein, implicating it in specific metabolic pathways related to fatty acid processing .
  • Firefly Luciferase: The compound's ability to act as a substrate for luciferase highlights its utility in bioluminescence research and metabolic studies .

These interactions underscore the compound's importance in understanding metabolic regulation and enzyme functionality.

Lauroyl coenzyme A lithium salt shares structural similarities with other long-chain acyl-CoA derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dodecanoyl Coenzyme A lithium saltC33H57LiN7O17P3SC_{33}H_{57}LiN_{7}O_{17}P_{3}SSimilar structure but different acyl chain length
Palmitoyl Coenzyme AC37H69N7O17P3SC_{37}H_{69}N_{7}O_{17}P_{3}SContains a longer palmitic acid chain
Stearoyl Coenzyme AC39H75N7O17P3SC_{39}H_{75}N_{7}O_{17}P_{3}SFeatures an even longer stearic acid chain
Myristoyl Coenzyme AC35H67N7O17P3SC_{35}H_{67}N_{7}O_{17}P_{3}SIntermediate chain length compared to lauroyl

The uniqueness of lauroyl coenzyme A lithium salt lies in its specific chain length (C12), which influences its metabolic pathways and interactions within biological systems. This specificity allows researchers to study particular aspects of lipid metabolism distinct from those studied with longer or shorter chain fatty acids.

Dates

Modify: 2023-08-15

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